molecular formula C18H15ClN2O2S B11355146 2-(4-chlorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11355146
M. Wt: 358.8 g/mol
InChI Key: QSCSXGMAGIASOS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 2-bromopyridine in the presence of a base to form 2-(4-chlorophenoxy)pyridine. This intermediate is then reacted with thiophene-2-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)pyridine: Shares the chlorophenoxy and pyridine groups but lacks the thiophenyl group.

    N-(Pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but without the chlorophenoxy group.

Uniqueness

2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-13-18(22)21(12-16-4-3-11-24-16)17-5-1-2-10-20-17/h1-11H,12-13H2

InChI Key

QSCSXGMAGIASOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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